1-(3,4-Dichlorophenyl)urea
Overview
Description
1-(3,4-Dichlorophenyl)urea, also known as Didemethyldiuron, is a derivative of Diuron, a phenyl urea herbicide . It acts as a reagent in the synthesis of hydatoin derivatives with anticonvulsant properties .
Synthesis Analysis
The synthesis of 1-(3,4-Dichlorophenyl)urea involves the reaction of an arylamine with triphosgene to form an intermediate isocyanate, which is then reduced by triethylamine . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular formula of 1-(3,4-Dichlorophenyl)urea is C7H6Cl2N2O . It is a member of the class of ureas that is urea substituted by a 3,4-dichlorophenyl group at position 1 .Chemical Reactions Analysis
The degradation of 1-(3,4-Dichlorophenyl)urea involves sequential N-dealkylations to produce N-(3,4-dichlorophenyl)-urea and N-(3,4-dichlorophenyl)-N-methylurea .Physical And Chemical Properties Analysis
1-(3,4-Dichlorophenyl)urea is a solid substance with a melting point of 155.6-156.3 °C . It has a density of 1.534 and is slightly soluble in DMSO and Methanol .Scientific Research Applications
Inhibition of Chitin Synthesis in Insects
1-(3,4-Dichlorophenyl)urea and its analogs, such as diflubenzuron, have been identified as inhibitors of chitin synthesis in insects. This action leads to an insecticidal effect by preventing the proper formation of the insect cuticle. Research has shown that these compounds do not affect chitinase activity, indicating that their insecticidal action is due to inhibition of chitin synthesis rather than activation of chitin degradation (Deul, Jong, & Kortenbach, 1978).
Antifouling Applications in Marine Environments
1-(3,4-Dichlorophenyl)urea, also known as diuron, is used as an antifouling booster biocide in marine environments. Its effectiveness, along with that of other biocides, has been studied in seawater to understand its impact and behavior in marine ecosystems. Techniques like high-performance liquid chromatography have been employed for its detection and analysis in seawater (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2005).
Potential Anti-Cancer Properties
Research into symmetrical N,N'-diarylureas, which include 1-(3,4-dichlorophenyl)urea derivatives, has indicated their potential as anti-cancer agents. These compounds have been found to activate the eIF2α kinase heme regulated inhibitor, reduce cancer cell proliferation, and could serve as leads for the development of targeted anti-cancer therapies (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Photodecomposition Studies
Studies on the photodecomposition of substituted phenylureas, including 1-(3,4-dichlorophenyl)urea, have been conducted to understand their behavior under UV light and sunlight exposure. These studies are crucial for understanding the environmental fate of these compounds when used as herbicides or in other applications (Jordan, join, Day, & Clerx, 1964).
Impact on Chloroplast Ultrastructure
Research has shown that 1-(3,4-dichlorophenyl)urea can induce ultrastructural modifications in chloroplast membranes of plants like Nicotiana glutinosa and Zea mays. This includes changes in the average distance between interthylakoid regions and the appearance of vesicles at the chloroplast periphery (Vecchi, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,4-dichlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYESCLHCWJKRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041468 | |
Record name | N-(3,4-Dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)urea | |
CAS RN |
2327-02-8 | |
Record name | N-(3,4-Dichlorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2327-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (3,4-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,4-Dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dichlorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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